molecular formula C18H23FN4O2 B2804104 3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide CAS No. 1423222-05-2

3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide

Cat. No. B2804104
CAS RN: 1423222-05-2
M. Wt: 346.406
InChI Key: VFRLRYYELHQIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase.

Mechanism of Action

CPP-115 inhibits the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, leading to a reduction in neuronal excitability. This mechanism of action is similar to that of other drugs used to treat epilepsy, such as valproic acid and vigabatrin.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability. This has been demonstrated in animal studies, where CPP-115 has been shown to increase the threshold for seizures and reduce the severity of seizures. CPP-115 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential applications in the treatment of addiction.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages for lab experiments, including its high potency and specificity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, CPP-115 also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CPP-115, including the development of more soluble analogs and the investigation of its potential applications in the treatment of other neurological disorders such as anxiety and depression. Additionally, more research is needed to fully understand the biochemical and physiological effects of CPP-115 and its mechanism of action. Overall, CPP-115 is a promising compound with potential applications in various fields of research.

Synthesis Methods

CPP-115 is synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 1-cyanocyclohexylcarbonyl chloride to form the intermediate, 1-cyanocyclohexyl-(4-fluorophenyl)amine. This intermediate is then reacted with N-(tert-butoxycarbonyl)-3-aminopropanal to form the final product, CPP-115.

Scientific Research Applications

CPP-115 has been extensively studied for its potential applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to reduce neuronal excitability. This mechanism of action makes CPP-115 a promising candidate for the treatment of epilepsy and other disorders characterized by excessive neuronal activity.

properties

IUPAC Name

3-(N-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoroanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c19-14-4-6-15(7-5-14)23(11-8-16(21)24)12-17(25)22-18(13-20)9-2-1-3-10-18/h4-7H,1-3,8-12H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRLRYYELHQIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN(CCC(=O)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.